(R)-PD 0325901CL

Descripción

Propiedades

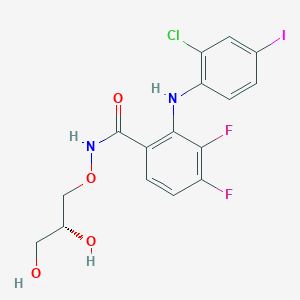

Fórmula molecular |

C16H14ClF2IN2O4 |

|---|---|

Peso molecular |

498.65 g/mol |

Nombre IUPAC |

2-(2-chloro-4-iodoanilino)-N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluorobenzamide |

InChI |

InChI=1S/C16H14ClF2IN2O4/c17-11-5-8(20)1-4-13(11)21-15-10(2-3-12(18)14(15)19)16(25)22-26-7-9(24)6-23/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 |

Clave InChI |

FCADPEDUULETPK-SECBINFHSA-N |

SMILES isomérico |

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O |

SMILES canónico |

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O |

Origen del producto |

United States |

Foundational & Exploratory

(R)-PD 0325901CL mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (R)-PD 0325901

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-PD 0325901, also known as Mirdametinib, is a highly potent and selective, second-generation small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK1 and MEK2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in various pathologies, most notably in oncology. This document provides a comprehensive technical overview of the mechanism of action of (R)-PD 0325901, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric Inhibition of MEK1/2

(R)-PD 0325901 is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, (R)-PD 0325901 binds to a unique allosteric site adjacent to the ATP-binding pocket.[3][4] This allosteric binding locks the MEK enzyme in a catalytically inactive conformation, preventing the phosphorylation and subsequent activation of its only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][5] The high selectivity of (R)-PD 0325901 is attributed to the low sequence homology of this allosteric pocket compared to other kinases.[6]

The binding of (R)-PD 0325901 to MEK1 involves key interactions with the Lys97, Ser212, and Val127 triad of residues.[4] This interaction stabilizes the inactive state of the kinase, thereby effectively blocking downstream signaling.[3]

Signaling Pathway Diagram

Caption: RAS/RAF/MEK/ERK signaling pathway and the point of allosteric inhibition by (R)-PD 0325901.

Quantitative Data: Potency and Efficacy

(R)-PD 0325901 demonstrates exceptional potency in both biochemical and cellular assays. Its efficacy has been documented across a range of cancer cell lines, particularly those with activating mutations in the BRAF or RAS genes.

| Parameter | Value | Target/Cell Line | Comments | Reference(s) |

| IC₅₀ | 0.33 nM | MEK (in C26 cells) | Demonstrates high cellular potency. | [7][8] |

| IC₅₀ | 1 nM | Activated MEK1/2 (in vitro) | Potent inhibition in a cell-free assay. | [3] |

| IC₅₀ | 20-50 nM | Human melanoma cell lines | Effective against melanoma cells regardless of BRAF mutation status. | [9] |

| Kᵢ app | 1 nM | Activated MEK1 and MEK2 | High binding affinity to the target enzymes. | [1][10] |

| GI₅₀ | 6.3 nM | K2 (papillary thyroid carcinoma, BRAF mutation) | High growth inhibition in BRAF-mutated cells. | [10] |

| GI₅₀ | 11 nM | TPC-1 (papillary thyroid carcinoma, RET/PTC1 rearrangement) | Effective growth inhibition in cells with RET/PTC rearrangement. | [10] |

Downstream Cellular Effects

By inhibiting the MEK/ERK pathway, (R)-PD 0325901 modulates a variety of critical cellular processes, contributing to its anti-tumor activity.

-

Inhibition of Cell Proliferation: (R)-PD 0325901 potently inhibits the growth of various cancer cell lines, including those from melanoma, papillary thyroid carcinoma, and non-small cell lung cancer.[9][10] This is often associated with a G1-phase cell cycle arrest.

-

Induction of Apoptosis: Treatment with (R)-PD 0325901 leads to programmed cell death in cancer cells. This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[11]

-

Anti-Angiogenic Activity: The compound has been shown to inhibit the production of pro-angiogenic cytokines such as vascular endothelial growth factor (VEGF).[12]

-

Modulation of PD-L1 Expression: (R)-PD 0325901 can downregulate the expression of PD-L1 on tumor cells, which may enhance the efficacy of immune checkpoint inhibitors like PD-1 antibodies.[13]

Applications in Stem Cell Biology

Beyond oncology, (R)-PD 0325901 is a crucial tool in stem cell research. In combination with other small molecules, it helps maintain the pluripotency and self-renewal of embryonic stem cells (ESCs) and facilitates the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[7][8][14] It is a key component of "2i" (two inhibitors) and "3i" media used for the culture of naive pluripotent stem cells.[14]

Experimental Protocols

In Vitro MEK1 Kinase Assay (Radiometric)

This protocol assesses the direct inhibitory effect of (R)-PD 0325901 on MEK1 kinase activity.

Materials:

-

Recombinant active MEK1 (GST-MEK)

-

Recombinant inactive ERK1 (GST-MAPK)

-

Myelin Basic Protein (MBP) as a substrate for ERK1

-

[γ-³²P]ATP

-

Kinase assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM EGTA)

-

(R)-PD 0325901 dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

GF/C filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, 10 µg GST-MEK, 0.5 mg GST-MAPK, and 40 mg MBP.

-

Add varying concentrations of (R)-PD 0325901 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding 50 µM [γ-³²P]ATP. The final reaction volume is 100 µL.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding TCA.

-

Filter the reaction mixture through a GF/C filter mat to capture the radiolabeled MBP.

-

Wash the filter mat to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of (R)-PD 0325901 relative to the vehicle control to determine the IC₅₀ value.[10][15]

Western Blot for Phospho-ERK1/2 Inhibition

This protocol is used to confirm the inhibition of MEK activity within cells by measuring the phosphorylation status of its downstream target, ERK1/2.

Caption: Experimental workflow for assessing p-ERK inhibition via Western blot.

Materials:

-

Cell line of interest (e.g., HeLa, M14)

-

(R)-PD 0325901

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of (R)-PD 0325901 for the desired time (e.g., 1 hour). Include a vehicle control (DMSO).

-

Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.[13]

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[16]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[16]

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.[12][16]

MTT Cell Proliferation Assay for GI₅₀ Determination

This colorimetric assay measures cell viability and is used to determine the concentration of (R)-PD 0325901 that causes 50% growth inhibition (GI₅₀).

Materials:

-

Cell line of interest

-

96-well flat-bottom plates

-

(R)-PD 0325901

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.

-

Add serial dilutions of (R)-PD 0325901 to the wells in triplicate. Include untreated and vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours).[17][18]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value using appropriate software.[15]

Off-Target Effects and Selectivity

(R)-PD 0325901 is highly selective for MEK1/2. Kinase profiling studies have shown that it has minimal activity against a large panel of other protein kinases.[19] Unlike some other MEK inhibitors like U0126 and PD98059, (R)-PD 0325901 does not appear to have off-target effects on calcium homeostasis.[20] However, as with any kinase inhibitor, potential for off-target effects should be considered, especially at high concentrations. Some studies have noted that certain MEK inhibitors can lead to adverse effects like edema, which may be related to off-target impacts on proteins involved in ion transport.[5]

Conclusion

(R)-PD 0325901 is a potent and highly selective allosteric inhibitor of MEK1/2. Its mechanism of action is well-characterized, involving the non-ATP-competitive binding to MEK, which locks the enzyme in an inactive state and prevents the phosphorylation of ERK1/2. This leads to the inhibition of the canonical RAS/RAF/MEK/ERK signaling pathway, resulting in reduced cell proliferation, induction of apoptosis, and anti-angiogenic effects in various cancer models. Its utility also extends to stem cell biology, where it is instrumental in maintaining pluripotency. The detailed protocols provided herein serve as a guide for researchers to effectively study and utilize this compound in their investigations.

References

- 1. PD0325901 | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]

- 2. MEK inhibitor PD-0325901 overcomes resistance to PI3K/mTOR inhibitor PF-5212384 and potentiates anti-tumor effects in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stem-Molecule - PD0325901 | NovoHelix [novohelix.com]

- 15. lifetechindia.com [lifetechindia.com]

- 16. benchchem.com [benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. benchchem.com [benchchem.com]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-PD 0325901: A Deep Dive into its Role as a MEK Inhibitor in the MAPK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-PD 0325901, a potent and selective second-generation MEK inhibitor. It details its mechanism of action within the pivotal MAPK/ERK signaling cascade, presents key quantitative data on its efficacy, and outlines detailed protocols for essential preclinical experiments.

Introduction

The Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] (R)-PD 0325901 (also known as Mirdametinib) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2, the dual-specificity kinases that are the immediate upstream activators of ERK1/2.[4][5][6] Developed as a second-generation inhibitor, it demonstrates significantly improved pharmacological and biopharmaceutical properties compared to its predecessor, CI-1040.[7]

Chemical Properties

(R)-PD 0325901 is chemically described as N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide.[4][8]

| Property | Value |

| Chemical Formula | C₁₆H₁₄F₃IN₂O₄[4][9] |

| Molecular Weight | 482.19 g/mol [4] |

| CAS Number | 391210-10-9[4][9] |

| Solubility | Soluble to 25 mM in DMSO.[4] In vivo formulations have been prepared in 0.5% hydroxypropyl methylcellulose or in a mixture of DMSO and corn oil. |

Mechanism of Action in the MAPK/ERK Pathway

(R)-PD 0325901 is a non-ATP-competitive inhibitor of both MEK1 and MEK2.[10][11][12] It binds to an allosteric pocket adjacent to the ATP-binding site, preventing MEK from adopting the active conformation required to phosphorylate its only known substrates, ERK1 and ERK2 (p44/42 MAPK).[10] This allosteric inhibition is highly specific, and by blocking the phosphorylation and subsequent activation of ERK1/2, (R)-PD 0325901 effectively abrogates downstream signaling.[12][13] This leads to the inhibition of cell proliferation, induction of G1-phase cell cycle arrest, and apoptosis in cancer cells with a hyperactivated MAPK/ERK pathway.[1][4]

Quantitative Data

The potency of (R)-PD 0325901 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency

| Parameter | Target | Value | Reference |

| IC₅₀ | MEK Activity (cell-free) | 0.33 nM | [4][10][11] |

| Kᵢ app | Activated MEK1/2 | 1 nM | [10][11] |

| Cellular IC₅₀ | p-ERK Inhibition (Colon 26 cells) | 0.33 nM | [4][9] |

| GI₅₀ | TPC-1 Papillary Thyroid Cancer Cells | 11 nM | [2][11] |

| GI₅₀ | K2 Papillary Thyroid Cancer Cells | 6.3 nM | [2][11] |

Table 2: Preclinical Pharmacokinetics & Pharmacodynamics

| Parameter | Model | Dose | Value | Reference |

| p-ERK Suppression | Melanoma Xenografts | ≥2 mg/kg BID | ≥60% | [12] |

| Tumor Growth Inhibition | C26 Colon Carcinoma Xenografts | 25 mg/kg/day | 70% complete response | [11] |

| Plasma Concentration for MEK Inhibition | Xenograft Studies | N/A | 16.5-53.5 ng/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize (R)-PD 0325901.

In Vitro MEK1 Kinase Assay

This assay quantifies the direct inhibitory effect of (R)-PD 0325901 on the enzymatic activity of purified MEK1.

Materials:

-

Recombinant active MEK1

-

Recombinant inactive ERK2 (substrate)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM EGTA)

-

(R)-PD 0325901 serially diluted in DMSO

-

Myelin Basic Protein (MBP) as a final substrate for ERK2

-

Trichloroacetic acid (TCA)

-

GF/C filter mats

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, recombinant active MEK1, and inactive ERK2.

-

Add serially diluted (R)-PD 0325901 or DMSO (vehicle control) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by adding TCA.

-

Filter the reaction mixture through GF/C filter mats to capture the phosphorylated MBP.

-

Wash the filter mats to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for ERK1/2 Phosphorylation (Western Blot)

This protocol details the measurement of phosphorylated ERK (p-ERK) levels in cultured cells treated with (R)-PD 0325901 to assess its cellular potency.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma, HCT116 colon cancer)

-

Cell culture medium and supplements

-

(R)-PD 0325901

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of (R)-PD 0325901 (e.g., 0.1 nM to 1000 nM) or DMSO (vehicle) for 1-4 hours. If necessary, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the inhibitor pre-treatment.[13]

-

Lysate Preparation: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[13] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13] Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 primary antibody (typically 1:1000 to 1:2000 dilution) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Analysis: Quantify band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

In Vivo Tumor Xenograft Study

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of orally administered (R)-PD 0325901.

Materials:

-

Immunocompromised mice (e.g., Athymic Nude or NSG mice)

-

Human cancer cell line (e.g., HCT116, A375)

-

Matrigel

-

(R)-PD 0325901

-

Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 5% DMSO in corn oil)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, (R)-PD 0325901 at various doses).

-

Drug Administration: Administer (R)-PD 0325901 or vehicle daily via oral gavage. Doses in preclinical models often range from 1.5 mg/kg to 25 mg/kg.[10]

-

Monitoring: Measure tumor volume with calipers two to three times per week using the formula: Volume = 0.5 × (length × width²). Monitor mouse body weight and overall health as indicators of toxicity.

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

Pharmacodynamic Analysis (Optional): At the end of the study (or at specific time points post-dose), tumors can be harvested, snap-frozen, and processed for Western blot analysis to confirm in vivo inhibition of ERK phosphorylation.

Conclusion

(R)-PD 0325901 is a well-characterized, highly potent, and selective MEK1/2 inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models. Its specific, non-ATP-competitive mechanism of action within the MAPK/ERK pathway provides a clear rationale for its development as a targeted cancer therapy. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals working with this compound and other MEK inhibitors. Further investigation, particularly in combination with other targeted agents, will continue to define the therapeutic potential of (R)-PD 0325901 in oncology.[13]

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. 3.4. Western Blotting and Detection [bio-protocol.org]

- 3. In vitro kinase assay [protocols.io]

- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thno.org [thno.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

A Technical Guide to PD 0325901: A Selective MEK1/MEK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 0325901, also known as Mirdametinib, is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are key therapeutic targets in various cancers where this pathway is constitutively active.[1] This document provides a comprehensive technical overview of PD 0325901, including its mechanism of action, chemical properties, and preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate further research and development.

Introduction

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, including melanoma, papillary thyroid carcinoma, and non-small cell lung cancer.[3][4][5] MEK1 and MEK2 are dual-specificity kinases that act as a crucial node in this pathway, phosphorylating and activating their only known substrates, ERK1 and ERK2.[6][7] The high selectivity of MEK makes it an attractive target for anticancer therapy.[8] PD 0325901 is a second-generation MEK inhibitor developed to overcome some of the limitations of earlier compounds, demonstrating greater potency and more favorable pharmacokinetic properties.[1][3]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | [9] |

| Synonyms | Mirdametinib, PD-0325901, PD325901 | [9][10] |

| CAS Number | 391210-10-9 | [11] |

| Molecular Formula | C16H14F3IN2O4 | [] |

| Molecular Weight | 482.19 g/mol | [] |

| Solubility | ≥24.1 mg/mL in DMSO, ≥55.4 mg/mL in ethanol, insoluble in water | [13] |

Mechanism of Action

PD 0325901 is a non-ATP-competitive inhibitor that binds to and locks MEK1 and MEK2 in an inactive conformation.[13][14] This allosteric inhibition prevents the phosphorylation and subsequent activation of ERK1 and ERK2.[13] The downstream consequence is the suppression of signaling through the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated pathway.[13][15]

Quantitative Data

In Vitro Potency

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 0.33 nM | Cell-free MEK assay | [14][15] |

| Kiapp | 1 nM | Activated MEK1 and MEK2 | [14][15] |

| GI50 | 6.3 nM | K2 (papillary thyroid carcinoma, BRAF V600E) | [3][4] |

| GI50 | 11 nM | TPC-1 (papillary thyroid carcinoma, RET/PTC1) | [3][4] |

| GI50 | 1.28 nM | A-375 (melanoma, BRAF V600E) | [15] |

| IC50 | 20-50 nM | Various melanoma cell lines with BRAF mutations | [16][17] |

In Vivo Efficacy

| Animal Model | Dosage | Outcome | Reference |

| C26 colon carcinoma xenograft | 25 mg/kg/day | 70% incidence of complete tumor responses | [14] |

| Papillary thyroid carcinoma xenograft (BRAF V600E) | 20-25 mg/kg/day for 1 week | No tumor growth detected | [4] |

| Papillary thyroid carcinoma xenograft (RET/PTC1) | 20-25 mg/kg/day for 1 week | 58% reduction in average tumor volume | [4] |

| Multiple myeloma xenograft | Not specified | Prolonged survival (in combination with arsenic trioxide) | [18] |

Clinical Pharmacokinetics and Pharmacodynamics

| Parameter | Value | Study Population | Reference |

| Tmax | 1-2 hours (fasting) | Advanced cancer patients | [6] |

| t1/2 | 8.8 hours | Advanced cancer patients | [6] |

| pERK Suppression | ≥60% | Melanoma patients (doses ≥2 mg BID) | [8][19] |

| Ki-67 Decrease | ≥50% | 15 patients with various advanced cancers | [20] |

| Maximum Tolerated Dose (MTD) | 15 mg BID (continuous) | Advanced cancer patients | [8][19] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the GI50 (50% growth inhibition) of PD 0325901 in cancer cell lines.

Materials:

-

96-well cell culture plates (opaque-walled for luminescence-based assays)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PD 0325901 stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[21] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of PD 0325901 in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared PD 0325901 dilutions or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15][16]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[22][23]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[22][23]

-

Measurement: Record the absorbance at 490 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the log concentration of PD 0325901 and determine the GI50 value using a non-linear regression curve fit.

Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is designed to assess the pharmacodynamic effect of PD 0325901 by measuring the inhibition of ERK1/2 phosphorylation.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

PD 0325901

-

Stimulant (e.g., EGF, PMA) if required to induce ERK phosphorylation[24]

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PD 0325901 for 1 hour.[3] If necessary, stimulate with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) during the final minutes of incubation.[24]

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer per well.[24] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally.[24] Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[25][26]

-

Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000-1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[24]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[24][25]

-

Detection: Wash the membrane as in step 9. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[24]

-

Stripping and Re-probing (Total ERK): To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and repeat steps 8-11 using an anti-total ERK1/2 antibody.[24][25]

-

Analysis: Quantify the band intensities using densitometry software. The level of ERK inhibition is determined by the ratio of p-ERK to total ERK.[24]

Conclusion

PD 0325901 is a well-characterized, potent, and selective inhibitor of MEK1/2 with significant anti-tumor activity in preclinical models and demonstrated target engagement in clinical studies.[8][27] Its utility as a research tool for dissecting the MAPK/ERK signaling pathway is invaluable.[13] While clinical development has faced challenges due to toxicities at higher doses, the data generated from studies with PD 0325901 continue to inform the development of next-generation MEK inhibitors and combination therapy strategies.[19][28] This guide provides a foundational resource for researchers working with this important compound.

References

- 1. medkoo.com [medkoo.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. N-((2R)-2,3-Dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide | C16H14F3IN2O4 | CID 9826528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lifetechindia.com [lifetechindia.com]

- 11. apexbt.com [apexbt.com]

- 13. erk12.com [erk12.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. Phase I pharmacokinetic and pharmacodynamic study of the oral MAPK/ERK kinase inhibitor PD-0325901 in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Cell viability assay [bio-protocol.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

Mirdametinib: An In-depth Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirdametinib (formerly PD-0325901) is a potent and highly selective, allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1 and MEK2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers and developmental disorders. Mirdametinib's targeted mechanism of action has led to its recent FDA approval for the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas. This technical guide provides a comprehensive overview of the target specificity and selectivity of mirdametinib, detailing its on-target potency, off-target profile, and the experimental methodologies used for its characterization.

On-Target Activity: Potent Inhibition of MEK1 and MEK2

Mirdametinib demonstrates high potency against its intended targets, MEK1 and MEK2. This is quantified through various biochemical and cellular assays that measure its inhibitory activity.

Biochemical Potency

Biochemical assays utilizing purified enzymes are fundamental in determining the intrinsic inhibitory activity of a compound against its target. For mirdametinib, these assays have consistently shown sub-nanomolar to low nanomolar potency.

| Parameter | Value | Assay Type | Reference(s) |

| IC50 | 0.33 nM | Cell-free MEK activity assay | [1] |

| Kiapp | 1 nM | Against activated MEK1 and MEK2 | [1] |

| Ki (MEK1) | 1.1 nM | Not specified | [2] |

| Ki (MEK2) | 0.79 nM | Not specified | [2] |

Table 1: Biochemical Potency of Mirdametinib against MEK1/2.

Cellular Potency

Cellular assays are crucial for confirming that a compound can effectively engage its target within a biological system and elicit a functional response. Mirdametinib has demonstrated potent inhibition of the MEK/ERK pathway in various cell lines, leading to reduced cell growth and proliferation.

| Parameter | Cell Line(s) | Value(s) | Assay Type | Reference(s) |

| GI50 | TPC-1 (PTC, RET/PTC1) | 11 nM | MTT Assay | [1] |

| K2 (PTC, BRAF mutation) | 6.3 nM | MTT Assay | [1] | |

| ERK1/2 Phosphorylation Inhibition | C26 (colon carcinoma) | 50% inhibition at 0.33 nM | Western Blot | [3] |

| HeLa | >90% inhibition at 25 nM | Western Blot | [3] |

Table 2: Cellular Potency of Mirdametinib.

Target Selectivity: A Highly Focused Kinase Inhibitor

The selectivity of a kinase inhibitor is paramount to its safety and therapeutic index. Mirdametinib is described as a "highly selective" inhibitor of MEK1/2. While comprehensive, quantitative data from a broad kinome screen (e.g., KINOMEscan) is not publicly available, several studies have assessed its activity against smaller panels of kinases, consistently demonstrating a lack of significant off-target kinase inhibition.

Kinase Selectivity Profile

Published data indicates that mirdametinib has been screened against panels of other kinases and found to be highly selective for MEK1 and MEK2.

| Kinase Panel Size | Mirdametinib Concentration | Outcome | Reference(s) |

| 27 kinases | Not specified | Inactive against the panel | [2] |

| 66 kinases | Up to 10 µM | Little or no effect | [3] |

Table 3: Summary of Mirdametinib's Kinase Selectivity Screening.

This high degree of selectivity is a key attribute of mirdametinib, suggesting a lower potential for off-target toxicities commonly associated with less selective kinase inhibitors.

Off-Target Effects and Safety Pharmacology

Beyond kinase inhibition, it is crucial to assess a compound's potential interactions with other cellular proteins and pathways.

Cellular Off-Target Profile

Studies comparing mirdametinib to other MEK inhibitors have highlighted its favorable off-target profile. For instance, unlike the MEK inhibitors PD98059 and U0126, which have been shown to interfere with calcium homeostasis, mirdametinib did not perturb calcium signaling.[4][5]

A quantitative proteomics study in mice treated with mirdametinib (PD0325901) and another MEK inhibitor (GSK1120212) provided insights into their effects on protein phosphorylation. While the primary effect was the expected decrease in phosphorylation of ERK targets, some other proteins showed altered phosphorylation, including Barttin (BSND) and Slc12a3, which are involved in ion transport.[6] This suggests that while highly selective, high concentrations of mirdametinib may have some effects on other cellular processes.

Preclinical Safety Pharmacology

Preclinical safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. In these studies, mirdametinib has generally shown a favorable profile at therapeutic concentrations.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the specificity and selectivity of mirdametinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by its target kinase.

Objective: To determine the IC50 of mirdametinib against MEK1/2.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified active MEK1 or MEK2, a substrate (e.g., inactive ERK2), and ATP labeled with a radioactive isotope (e.g., [γ-32P]ATP) in a suitable buffer.

-

Inhibitor Addition: Mirdametinib is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

-

Reaction Termination: The reaction is stopped, often by the addition of a strong acid (e.g., trichloroacetic acid).

-

Substrate Capture: The phosphorylated substrate is separated from the unincorporated [γ-32P]ATP, typically by spotting the mixture onto a filter membrane that binds the substrate.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each mirdametinib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[1]

Cellular ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of ERK1/2 in a cellular context, confirming target engagement and downstream pathway inhibition.

Objective: To measure the inhibition of ERK1/2 phosphorylation by mirdametinib in cultured cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with various concentrations of mirdametinib for a specified time.

-

Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities for p-ERK1/2 and total ERK1/2 are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition.[6]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of mirdametinib.

Methodology:

-

Cell Seeding: Cells are seeded into a multi-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of mirdametinib.

-

Incubation: The plate is incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the drug concentration.[1]

Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of mirdametinib on MEK1/2.

Experimental Workflow

Caption: Workflow for a radiometric biochemical kinase inhibition assay.

Logical Relationship

Caption: Logical framework for assessing the target selectivity of mirdametinib.

Conclusion

Mirdametinib is a highly potent and selective inhibitor of MEK1 and MEK2. Its sub-nanomolar to low nanomolar potency against its intended targets is well-documented through biochemical and cellular assays. While comprehensive quantitative data from a broad kinome screen is not publicly available, existing evidence from smaller kinase panels and comparative cellular studies strongly supports its high degree of selectivity. This precise targeting of the MEK/ERK pathway with minimal off-target activity is a key factor contributing to its therapeutic efficacy and manageable safety profile, as demonstrated in clinical trials. Further research employing broad-scale quantitative proteomics and kinome profiling would provide an even more detailed understanding of mirdametinib's interaction landscape within the cell.

References

- 1. selleckchem.com [selleckchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. PD 0325901 DepMap Compound Summary [depmap.org]

- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

The MEK Inhibitor PD 0325901 (Mirdametinib) for Neurofibromatosis Type 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical studies of PD 0325901 (mirdametinib), a potent and selective MEK inhibitor, for the treatment of neurofibromatosis type 1 (NF1)-associated tumors. This document details the underlying signaling pathways, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and presents visual representations of workflows and mechanisms of action.

Introduction: Targeting the Ras/MAPK Pathway in NF1

Neurofibromatosis type 1 is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes for neurofibromin, a GTPase-activating protein (GAP). Neurofibromin negatively regulates the proto-oncogene Ras. Loss of neurofibromin function leads to the hyperactivation of Ras and its downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which is a critical regulator of cell proliferation and survival.[1][2] This sustained signaling is a key driver for the development of benign and malignant tumors, including plexiform neurofibromas (PNs) and malignant peripheral nerve sheath tumors (MPNSTs).[3]

PD 0325901, also known as mirdametinib, is a highly specific, non-competitive, allosteric inhibitor of MEK1 and MEK2.[4] By targeting MEK, PD 0325901 aims to normalize the aberrant signaling downstream of hyperactive Ras, thereby inhibiting tumor growth.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for NF1-related tumors.[3][5]

Signaling Pathway and Mechanism of Action

The canonical Ras/Raf/MEK/ERK signaling cascade is central to the pathophysiology of NF1-related tumors. The loss of neurofibromin leads to an accumulation of active, GTP-bound Ras. This initiates a phosphorylation cascade where activated Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, which translocate to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival. PD 0325901 acts by binding to a unique allosteric pocket on MEK, preventing its phosphorylation and activation of ERK.

Figure 1: NF1 Signaling Pathway and PD 0325901 Mechanism of Action.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Studies in Mouse Models

Preclinical investigations have utilized genetically engineered mouse models, such as the Nf1flox/flox;Dhh-Cre model, which develops neurofibromas that closely mimic human tumors.[4][6] These studies have been crucial in establishing the in vivo efficacy of PD 0325901.

Table 1: Summary of Preclinical Efficacy of PD 0325901 in Nf1flox/flox;Dhh-Cre Mice

| Study Parameter | Vehicle Control | PD 0325901 (0.5 mg/kg/day) | PD 0325901 (1.5 mg/kg/day) | PD 0325901 (5 mg/kg/day) | PD 0325901 (10 mg/kg/day) | Reference |

| Tumor Volume Change | Continued Growth | Shrinkage | Shrinkage | Shrinkage | Shrinkage | [3][4] |

| Response Rate (>20% shrinkage) | N/A | 80% (8/10 mice) | >80% | >80% | >80% | [3][4] |

| Effect on Tumor Development (Preventative) | Tumors develop | N/A | Significantly delayed | N/A | N/A | [4][6] |

| Phospho-ERK/Total ERK Ratio (6h post-dose) | High | Decreased | Decreased | N/A | N/A | [4] |

Phase II Clinical Trial (NF106)

The NF106 clinical trial was a phase II study evaluating the efficacy and safety of mirdametinib (PD 0325901) in adolescents (≥ 16 years) and adults with NF1 and inoperable PNs that were progressive or causing significant morbidity.[1][5]

Table 2: Efficacy of Mirdametinib (PD 0325901) in the NF106 Phase II Trial

| Parameter | Value | Reference |

| Number of Patients Enrolled | 19 | [5] |

| Dosing Regimen | 2 mg/m²/dose (max 4 mg) orally twice daily, 3 weeks on / 1 week off | [5][7] |

| Primary Endpoint | Objective Response Rate (ORR) based on volumetric MRI | |

| Partial Response (PR) Rate (≥20% tumor volume reduction) | 42% (8 of 19 patients) | [1][5] |

| Stable Disease | 53% (10 of 19 patients) | [5] |

| Progressive Disease | 5% (1 of 19 patients) | [5] |

| Median Change in Tumor Volume | -17.1% | |

| Median Baseline Tumor Volume | 363.8 mL (range: 3.9 - 5,161 mL) | [5][8] |

Experimental Protocols

Preclinical Mouse Model Studies

A common experimental workflow for evaluating PD 0325901 in NF1 mouse models is outlined below.

Figure 2: Preclinical Experimental Workflow for PD 0325901 in NF1 Mouse Models.

Methodology Details:

-

Animal Model: Nf1flox/flox;Dhh-Cre mice are commonly used. In this model, Nf1 is specifically deleted in Schwann cells, leading to the development of neurofibromas.[4][6]

-

Drug Formulation and Administration: PD 0325901 is typically formulated in a vehicle such as 0.5% (w/v) methylcellulose and administered via oral gavage daily at specified doses (e.g., 0.5, 1.5, 5, or 10 mg/kg).[4][9]

-

Tumor Volume Assessment: Tumor volumes are monitored using magnetic resonance imaging (MRI). Volumetric measurements are taken at baseline and at the end of the treatment period to calculate the percentage change in tumor volume.[4][6]

-

Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points after drug administration (e.g., 0.5, 2, 6, and 24 hours) to determine the concentration of PD 0325901 and its pharmacokinetic profile.[4]

-

Pharmacodynamic (PD) Analysis: Tumor tissues are harvested after the final dose to assess the downstream effects of MEK inhibition. This is often done by Western blotting to measure the ratio of phosphorylated ERK (pERK) to total ERK.[4]

-

Immunohistochemistry: Tumor sections are stained for markers of proliferation (e.g., Ki67) and other cellular components to assess the biological effects of the treatment.[10]

Clinical Trial Protocol (NF106)

The workflow for the NF106 Phase II clinical trial involved patient screening, treatment, and systematic evaluation.

Figure 3: Clinical Trial Workflow for the NF106 Study of Mirdametinib (PD 0325901).

Methodology Details:

-

Patient Population: Inclusion criteria included patients aged 16 years or older with a diagnosis of NF1 and an inoperable plexiform neurofibroma that was either progressive or causing significant morbidity.[5]

-

Treatment Regimen: Mirdametinib was administered orally at a dose of 2 mg/m² (with a maximum dose of 4 mg) twice daily. Each 4-week course consisted of 3 weeks of treatment followed by a 1-week break.[5][7]

-

Response Assessment: The primary endpoint was the objective response rate, defined as a ≥ 20% reduction in the volume of the target PN compared to baseline. Tumor volume was measured by volumetric MRI analysis. Evaluations were performed after the first four courses and then every six courses.[5]

-

Safety and Tolerability: Patients were monitored for adverse events through physical examinations and laboratory tests.[11]

-

Patient-Reported Outcomes: Quality of life and pain were assessed using validated questionnaires to capture the clinical benefit from the patient's perspective.[5]

Conclusion

PD 0325901 (mirdametinib) has demonstrated significant preclinical and clinical activity in the treatment of NF1-associated plexiform neurofibromas. Its mechanism of action, directly targeting the hyperactive Ras/MAPK pathway, provides a strong rationale for its use in this patient population. Preclinical studies in genetically engineered mouse models established a clear dose-dependent anti-tumor effect, leading to tumor shrinkage and delayed tumor development.[3][6] The Phase II NF106 clinical trial confirmed these findings in adolescents and adults, with a notable partial response rate and disease stabilization in the majority of patients.[5] These findings underscore the therapeutic potential of MEK inhibition as a targeted therapy for NF1 and have paved the way for further investigation and regulatory consideration.

References

- 1. ascopubs.org [ascopubs.org]

- 2. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - MEK inhibition exhibits efficacy in human and mouse neurofibromatosis tumors [jci.org]

- 4. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor Mirdametinib (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of Neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. NF106: A Neurofibromatosis Clinical Trials Consortium Phase II Trial of the MEK Inhibitor Mirdametinib (PD-0325901) in Adolescents and Adults With NF1-Related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]

MEK Inhibition by (R)-PD 0325901 in Papillary Thyroid Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to the MEK inhibitor (R)-PD 0325901 for the treatment of papillary thyroid cancer (PTC). A significant subset of PTCs is driven by mutations in the mitogen-activated protein kinase (MAPK) pathway, most commonly BRAF V600E mutations or RET/PTC rearrangements, making MEK1/2 key therapeutic targets.[1][2] (R)-PD 0325901 is a potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK.[1][2]

Preclinical Efficacy of (R)-PD 0325901 in Papillary Thyroid Cancer

The preclinical efficacy of (R)-PD 0325901 has been evaluated in various PTC cell lines with different genetic backgrounds. A consistent finding is the preferential sensitivity of BRAF-mutant PTC cells to MEK inhibition compared to those with RET/PTC rearrangements or wild-type BRAF and RAS.[1][3]

In Vitro Sensitivity

The 50% growth inhibition (GI50) or inhibitory concentration (IC50) of (R)-PD 0325901 varies across PTC cell lines, largely dependent on the underlying driver mutation.

| Cell Line | Histology | Genotype | GI50 / IC50 (nM) | Reference |

| K2 | Papillary | BRAF V600E | 6.3 | [1][2] |

| BCPAP | Papillary | BRAF V600E | 17 - 131 | [4] |

| SW1736 | Anaplastic | BRAF V600E | 17 - 131 | [4] |

| KAT5 | Anaplastic | BRAF V600E | 59 | [4] |

| DRO | Anaplastic | BRAF V600E | 783 | [4] |

| TPC-1 | Papillary | RET/PTC1 | 11 | [1][2] |

| C643 | Anaplastic | H-RAS G13R | 100 | [4] |

| MRO | Anaplastic | Wild-Type | >30,000 | [4] |

| WRO | Follicular | Wild-Type | >30,000 | [4] |

| FTC133 | Follicular | Wild-Type | 7,040 - 22,630 | [4] |

| KAT18 | Anaplastic | Wild-Type | 7,040 - 22,630 | [4] |

| HTh7 | Anaplastic | Wild-Type | 7,040 - 22,630 | [4] |

In Vivo Tumor Growth Inhibition

Studies using murine orthotopic xenograft models have demonstrated the potent anti-tumor activity of (R)-PD 0325901, particularly in BRAF-mutant PTC.

| Cell Line | Genotype | Treatment | Outcome | Reference |

| K2 | BRAF V600E | 20-25 mg/kg/day, oral | No tumor growth detected after 1 week. | [1][2] |

| TPC-1 | RET/PTC1 | 20-25 mg/kg/day, oral | 58% reduction in average tumor volume compared to control. | [1][2] |

Signaling Pathway and Mechanism of Action

(R)-PD 0325901 targets the core of the MAPK/ERK signaling pathway. In PTC, this pathway is often constitutively activated by upstream mutations. The BRAF V600E mutation leads to a constitutively active BRAF kinase, which in turn phosphorylates and activates MEK1/2. Similarly, RET/PTC chromosomal rearrangements result in a fusion oncoprotein with constitutive tyrosine kinase activity that signals through the RAS-RAF-MEK-ERK cascade. By inhibiting MEK1/2, (R)-PD 0325901 prevents the phosphorylation and activation of ERK1/2, a critical step for the downstream signaling that drives cell proliferation, differentiation, and survival.[1][2]

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of (R)-PD 0325901 in papillary thyroid cancer.

Cell Lines and Culture

-

PTC Cell Lines:

-

BRAF V600E: K2, BCPAP, SW1736, KAT5, DRO

-

RET/PTC1: TPC-1

-

RAS Mutant: C643 (H-RAS G13R)

-

Wild-Type: MRO, WRO, FTC133, KAT18, HTh7

-

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

(R)-PD 0325901 Preparation

-

In Vitro Studies: (R)-PD 0325901 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mmol/L) and stored at -20°C.[5] For experiments, the stock solution is diluted to the desired concentrations in culture medium.

-

In Vivo Studies: For oral administration to mice, (R)-PD 0325901 is dissolved in a vehicle such as 80 mmol/L citric buffer (pH 7).[5]

Cell Proliferation (MTT) Assay

-

Seed PTC cells in 96-well plates at a specified density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of (R)-PD 0325901 or vehicle (DMSO) for a specified duration (e.g., 2-5 days).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to vehicle-treated control cells to determine the GI50/IC50 values.

Western Blot Analysis for ERK Phosphorylation

-

Culture PTC cells to 70-80% confluency and treat with various concentrations of (R)-PD 0325901 or vehicle for a specified time (e.g., 1-2 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Phospho-ERK1/2 (Thr202/Tyr204): Rabbit polyclonal or monoclonal antibody (e.g., Cell Signaling Technology #9101, recommended dilution 1:1000).

-

Total ERK1/2: Rabbit polyclonal or monoclonal antibody (e.g., Cell Signaling Technology #4695, recommended dilution 1:1000).

-

Loading Control: Antibody against β-actin or GAPDH.

-

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Murine Orthotopic Xenograft Model

-

Animal Model: 4-6 week old female athymic nude mice (e.g., Ncr-nu/nu strain).

-

Cell Preparation: Harvest PTC cells (e.g., K2 or TPC-1, potentially engineered to express luciferase for in vivo imaging) and resuspend in a sterile solution like PBS or a mixture with Matrigel.

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small midline incision in the neck to expose the thyroid gland.

-

Inject a small volume (e.g., 5-10 µL) of the cell suspension (e.g., 5 x 10^5 cells) directly into one of the thyroid lobes using a fine-gauge needle.

-

Close the incision with sutures or surgical clips.

-

-

Tumor Growth Monitoring: Monitor tumor growth by palpation, caliper measurements, or bioluminescent imaging (for luciferase-expressing cells).

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer (R)-PD 0325901 (e.g., 20-25 mg/kg/day) or vehicle daily by oral gavage.

-

Endpoint: Monitor tumor volume and the health of the mice. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

References

- 1. Orthotopic mouse models for the preclinical and translational study of targeted therapies against metastatic human thyroid carcinoma with BRAFV600E or wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Orthotopic Mouse Model of Human Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modeling the tumor microenvironment of anaplastic thyroid cancer: an orthotopic tumor model in C57BL/6 mice [frontiersin.org]

- 4. Characterization of Thyroid Cancer Cell Lines in Murine Orthotopic and Intracardiac Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]

An In-depth Technical Guide to (R)-PD 0325901: A Selective MEK Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-PD 0325901, a potent and selective inhibitor of MEK1 and MEK2. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Chemical Structure and Properties

(R)-PD 0325901, also known as Mirdametinib, is a second-generation, orally bioavailable, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[1][2] Its chemical structure is characterized by a benzamide core.

Chemical Structure:

-

IUPAC Name: N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide[3]

-

SMILES: O=C(NOC--INVALID-LINK--CO)C1=CC=C(F)C(F)=C1NC2=CC=C(I)C=C2F[4]

-

InChI Key: SUDAHWBOROXANE-SECBINFHSA-N[3]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ | [3] |

| Molecular Weight | 482.19 g/mol | [5] |

| CAS Number | 391210-10-9 | [1] |

| Appearance | White to off-white solid powder | [5] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Biological Properties

(R)-PD 0325901 is a highly selective and potent inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[6] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[6]

By binding to an allosteric site on MEK1/2, (R)-PD 0325901 prevents the phosphorylation and subsequent activation of ERK1/2 (also known as MAPK1/3).[7][8] This blockade of ERK1/2 activation leads to the inhibition of downstream signaling events that are crucial for tumor cell growth, proliferation, and survival.[1]

Signaling Pathway Inhibition:

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by (R)-PD 0325901.

Quantitative Biological Data

(R)-PD 0325901 demonstrates potent inhibitory activity against MEK1 and MEK2, leading to effective suppression of cancer cell growth.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC₅₀ (MEK) | 0.33 nM | Cell-free assay | [3] |

| Kᵢ (MEK1) | 1.1 nM | [5] | |

| Kᵢ (MEK2) | 0.79 nM | [5] | |

| GI₅₀ | 11 nM | TPC-1 (papillary thyroid carcinoma) | [3][5] |

| GI₅₀ | 6.3 nM | K2 (papillary thyroid carcinoma) | [3][5] |

| IC₅₀ | 20-50 nM | Human melanoma cell lines with BRAF mutation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of (R)-PD 0325901.

MEK Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of (R)-PD 0325901 on MEK1/2 kinase activity.

Workflow:

References

- 1. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Phase I pharmacokinetic and pharmacodynamic study of the oral MAPK/ERK kinase inhibitor PD-0325901 in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uo126.com [uo126.com]

(R)-PD 0325901: A Comprehensive Technical Guide on its Impact on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-PD 0325901, a potent and selective second-generation, non-ATP-competitive inhibitor of MEK1 and MEK2, has demonstrated significant preclinical activity in modulating critical cellular processes such as proliferation and apoptosis. This technical guide provides an in-depth analysis of the compound's mechanism of action, its quantitative effects on various cancer cell lines, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it targets. The data presented herein underscores the therapeutic potential of (R)-PD 0325901, particularly in cancers driven by the MAPK/ERK pathway.

Mechanism of Action: Targeting the MAPK/ERK Signaling Cascade

(R)-PD 0325901 exerts its biological effects by specifically inhibiting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[1][2] In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS.[1][3]

By binding to an allosteric site on MEK1/2, (R)-PD 0325901 prevents the phosphorylation and subsequent activation of ERK1/2.[4] This blockade of ERK1/2 activation leads to the downstream modulation of various transcription factors and regulatory proteins, ultimately resulting in cell cycle arrest and the induction of apoptosis.[5][6]

Figure 1: Mechanism of action of (R)-PD 0325901 in the MAPK/ERK signaling pathway.

Effects on Cell Proliferation

(R)-PD 0325901 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values often in the nanomolar range. Its efficacy is particularly pronounced in cell lines harboring BRAF or RAS mutations, which are dependent on the MAPK/ERK pathway for their growth.

Table 1: In Vitro Anti-proliferative Activity of (R)-PD 0325901 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 / GI50 (nM) | Reference |

| KAK1 | Thyroid Cancer | BRAF V600E | 59 | [1] |

| KAT5 | Thyroid Cancer | BRAF V600E | 783 | [1] |

| NPA | Thyroid Cancer | BRAF V600E | 110 | [1] |

| DRO | Thyroid Cancer | BRAF V600E | 120 | [1] |

| C643 | Thyroid Cancer | HRAS G13R | 200 | [1] |

| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | 11 | [2][7] |

| K2 | Papillary Thyroid Carcinoma | BRAF V600E | 6.3 | [2][7] |

| M14 | Malignant Melanoma | BRAF V600E | 20-50 | [5] |

| A375P | Malignant Melanoma | BRAF V600E | 20-50 | [5] |

| ME4405 | Malignant Melanoma | Wild-type BRAF | 20-50 | [5] |

| Colon 26 | Mouse Colon Cancer | Not Specified | 0.33 | |

| H1437 | Non-Small Cell Lung Cancer | Not Specified | < 50 | [8] |

| H1666 | Non-Small Cell Lung Cancer | Not Specified | < 50 | [8] |

Induction of Cell Cycle Arrest and Apoptosis

The anti-proliferative effects of (R)-PD 0325901 are primarily attributed to its ability to induce G1-phase cell cycle arrest and subsequently trigger apoptosis.[5] Inhibition of ERK1/2 signaling leads to the downregulation of key cell cycle regulators like cyclin D1 and c-Myc, and the upregulation of the cell cycle inhibitor p27KIP1.[5][9] This culminates in the arrest of cells in the G1 phase of the cell cycle.

Prolonged exposure to (R)-PD 0325901 leads to the induction of apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3.[3][10] The pro-apoptotic effects are often associated with the modulation of Bcl-2 family proteins.[5]

Table 2: Effect of (R)-PD 0325901 on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Effect | Observations | Reference |

| Various Thyroid Cancer Cells | Thyroid Cancer | G0/G1 Arrest | Preferential arrest in cells with BRAF or RAS mutations. | [1] |

| Malignant Melanoma Cells | Malignant Melanoma | G1-phase Arrest & Apoptosis | Downregulation of cyclin D1, c-Myc; upregulation of p27KIP1; modulation of Bcl-2 and survivin. | [5][11] |

| Papillary Thyroid Carcinoma Cells | Papillary Thyroid Carcinoma | Apoptosis | Increased cleaved PARP (cPARP) expression. | [3] |

| Head and Neck Squamous Cell Carcinoma | Head and Neck Cancer | Apoptosis | Potent induction of apoptosis. | [12] |

| Multiple Myeloma | Multiple Myeloma | Apoptosis | Dramatic activation of caspase-3 in combination therapy. | [10] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of (R)-PD 0325901.[1]

-

Cell Seeding: Seed cells (e.g., 800 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of (R)-PD 0325901 (e.g., 0.1 nM to 1000 nM) for a specified period (e.g., 5 days).[1]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plates for 4 hours.

-

Solubilization: Add 100 µL of 10% sodium dodecyl sulfate (SDS) solution to each well to solubilize the formazan crystals.

-

Absorbance Reading: After 12 hours of incubation, read the absorbance at 570 nm with a reference wavelength of 670 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using appropriate software.

Figure 2: Workflow for a typical MTT cell proliferation assay.

Western Blot Analysis for Phospho-ERK and Apoptosis Markers

This protocol is a generalized procedure based on methodologies described in the literature.[3]

-

Cell Lysis: Treat cells with (R)-PD 0325901 for the desired time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard flow cytometry-based method to quantify apoptosis.[13]

-

Cell Treatment: Treat cells with (R)-PD 0325901 for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

(R)-PD 0325901 is a highly potent MEK1/2 inhibitor that effectively suppresses cell proliferation and induces apoptosis in a variety of cancer cell models, particularly those with activating mutations in the MAPK/ERK pathway. Its well-defined mechanism of action and robust preclinical data make it a valuable tool for cancer research and a promising candidate for targeted therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of (R)-PD 0325901.

References

- 1. Potent Inhibition of Thyroid Cancer Cells by the MEK Inhibitor PD0325901 and Its Potentiation by Suppression of the PI3K and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]